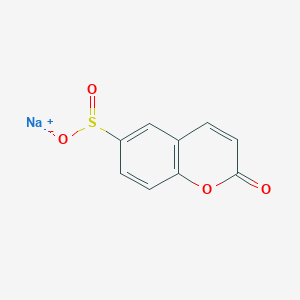

Sodium 2-oxo-2H-chromene-6-sulfinate

Description

Properties

Molecular Formula |

C9H5NaO4S |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

sodium;2-oxochromene-6-sulfinate |

InChI |

InChI=1S/C9H6O4S.Na/c10-9-4-1-6-5-7(14(11)12)2-3-8(6)13-9;/h1-5H,(H,11,12);/q;+1/p-1 |

InChI Key |

WOQYAPIMOALROD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)[O-].[Na+] |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profile of Chromene 6 Sulfinate

Role as a Sulfinylating Reagent

Depending on the reaction conditions, sodium sulfinates like Sodium 2-oxo-2H-chromene-6-sulfinate can serve as sulfinylating reagents. semanticscholar.orgrsc.orgresearchgate.netscispace.com This reactivity stems from the ability of the sulfinate group to act as a precursor to sulfinyl radicals (RSO•). The generation of these radicals allows for the introduction of the sulfinyl group into various organic molecules. This pathway is distinct from its more common role as a source of sulfonyl radicals. The controlled generation of the sulfinyl radical is key to harnessing its synthetic potential, as these radicals can be elusive and prone to other reactions like homodimerization. semanticscholar.org

Nucleophilic and Electrophilic Reaction Pathways

This compound demonstrates dual reactivity, capable of acting as both a nucleophile and an electrophile. semanticscholar.org

Nucleophilic Character : The sulfinate anion is inherently nucleophilic due to the lone pair of electrons on the sulfur atom. It can readily attack electrophilic centers. For instance, it can undergo nucleophilic attack on an activated sulfur electrophile, a key step in the formation of sulfinyl sulfones.

Electrophilic Character : While less common, the sulfur atom in a sulfinate can be rendered electrophilic. This typically requires activation, for example, by reaction with an activating agent like acetyl chloride. The resulting intermediate can then be attacked by a nucleophile.

This dual reactivity allows for a broad range of transformations, making sulfinates versatile building blocks in organic synthesis. semanticscholar.org

Radical-Mediated Transformations and Sulfonyl Radical Generation

One of the most significant aspects of sodium sulfinate chemistry is its role as a precursor for sulfonyl radicals (RSO₂•). semanticscholar.orgresearchgate.net These radicals are highly valuable intermediates in organic synthesis for the formation of carbon-sulfur bonds. The generation of the 2-oxo-2H-chromene-6-sulfonyl radical can be achieved through various methods, including:

Oxidative methods : Using chemical oxidants.

Photoredox catalysis : Employing a photocatalyst and visible light to induce a single-electron transfer (SET) process. semanticscholar.org

Electrochemical methods : Utilizing an electric current to mediate the oxidation. semanticscholar.org

Once generated, this sulfonyl radical can participate in a variety of transformations.

The sulfonyl radical generated from this compound can initiate intramolecular cyclization reactions. semanticscholar.orgresearchgate.netsemanticscholar.org In these processes, the sulfonyl radical adds to an unsaturated bond (like an alkene or alkyne) within the same molecule. This addition generates a carbon-centered radical, which can then propagate a cyclization cascade, ultimately forming a new ring structure with an incorporated sulfonyl group. This strategy is a powerful tool for the synthesis of complex heterocyclic compounds. semanticscholar.org

Table 1: Examples of Sulfonyl Radical-Triggered Ring-Closing Reactions This table is illustrative and based on the general reactivity of sulfinates.

| Starting Material Type | Radical Initiator | Product Type | Ref. |

|---|---|---|---|

| N-Alkyl-N-methacryloyl benzamides | Co(OAc)₂·4H₂O/KI or Eosin-Y | Isoquinoline-1,3(2H,4H)-diones | semanticscholar.org |

| o-Cyanoarylacrylamides | Cu-mediator | Quinoline-2,4-dione-derived sulfones | semanticscholar.org |

Sulfonyl radicals derived from sulfinates are also employed in multicomponent reactions (MCRs). semanticscholar.orgresearchgate.netsemanticscholar.org In these reactions, three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants. The sulfonyl radical can act as an initiator or a key intermediate, enabling the construction of complex molecular architectures efficiently. For example, a sulfonyl radical can add to an alkyne, and the resulting vinyl radical can be trapped by another component in the reaction mixture.

Electrophilic Aromatic Substitution (EAS) Patterns on the Chromene Core

The 2-oxo-2H-chromene (coumarin) nucleus is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the α,β-unsaturated lactone ring. nih.gov Further substitution on the benzene (B151609) ring is influenced by the directing effects of the existing substituents.

In this compound, the benzene portion of the molecule has three key features influencing EAS:

The Lactone Ring Fusion : Deactivates the entire aromatic system.

The Oxygen Atom of the Lactone : An activating, ortho, para-directing group. Its influence is directed towards positions 5 and 7.

The Sulfinate Group (-SO₂Na) at Position 6 : Sulfonate and related groups are strongly electron-withdrawing and are considered deactivating, meta-directing groups. wikipedia.orgyoutube.com Therefore, the sulfinate group at C6 will direct incoming electrophiles to positions 5 and 7 (which are meta to C6).

Chemo- and Regioselectivity in Bond-Forming Reactions (S–S, N–S, C–S)

Sodium sulfinates are highly versatile precursors for the chemoselective and regioselective formation of various sulfur-containing bonds. semanticscholar.orgrsc.orgresearchgate.netscispace.comsemanticscholar.org

S–S Bond Formation : this compound can react with other sulfur compounds, such as disulfides or diselenides, often under copper catalysis, to form thiosulfonates. semanticscholar.org It can also undergo a disproportionate coupling reaction, mediated by reagents like BF₃·OEt₂, to form symmetrical thiosulfonates. semanticscholar.org

N–S Bond Formation : The formation of sulfonamides is a common transformation. This can be achieved through the oxidative coupling of the sulfinate with various amines. semanticscholar.org Electrochemical methods have also been developed for the amination of sodium sulfinates. semanticscholar.org The reaction of nitroarenes with sodium sulfinates can form N-hydroxy-sulfonamide derivatives under visible light. researchgate.net

C–S Bond Formation : The generation of sulfones via C–S bond formation is arguably the most extensive application of sodium sulfinates. This is typically achieved through radical pathways where the sulfonyl radical adds to unsaturated C-C bonds (alkenes, alkynes) or participates in C-H functionalization reactions. semanticscholar.orgresearchgate.netsemanticscholar.org The regioselectivity of addition to unsymmetrical alkenes or alkynes is governed by the formation of the more stable carbon-centered radical intermediate.

Table 2: Summary of Bond-Forming Reactions

| Bond Type | Reactant Partner | Product | Typical Conditions | Ref. |

|---|---|---|---|---|

| S–S | Disulfides/Diselenides | Thiosulfonates | Copper-catalysis, air | semanticscholar.org |

| N–S | Amines | Sulfonamides | Oxidative coupling (e.g., I₂/TBHP) | semanticscholar.org |

| N–S | Nitroarenes | N-hydroxy-sulfonamides | Visible light, catalyst-free | researchgate.net |

| C–S | Alkynes | β-Keto sulfones | BF₃·OEt₂, air | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques for Chromene 6 Sulfinate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For the 2-oxo-2H-chromene-6-sulfinate core, a characteristic set of signals is expected. Analysis of a closely related precursor, 2-oxo-2H-chromene-6-sulfonyl chloride, provides a strong basis for these assignments. researchgate.net

The spectrum is defined by the protons of the coumarin (B35378) nucleus. The protons H-3 and H-4 on the α-pyrone ring typically appear as doublets due to their vicinal coupling. In one study, H-4 appeared as a doublet at 8.15 ppm while H-3 was observed as a doublet at 6.50 ppm. researchgate.net The protons on the benzene (B151609) ring also show distinct splitting patterns. For a 6-substituted coumarin, H-5 often appears as a doublet, H-7 as a doublet of doublets, and H-8 as a doublet. researchgate.net The precise chemical shifts are influenced by the electronic nature of the substituent at the C-6 position. The sulfinate group (–SO₂Na) is expected to exert a significant deshielding effect on the adjacent aromatic protons, particularly H-5 and H-7.

Table 1: Representative ¹H NMR Spectral Data for a 6-Substituted 2-Oxo-2H-chromene System Data extrapolated from 2-oxo-2H-chromene-6-sulfonyl chloride. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.50 | d | J3,4 = 9.6 |

| H-4 | ~8.15 | d | J4,3 = 9.6 |

| H-5 | ~7.82 | dd | J5,7 = 2.0, J5,8 = 0 |

| H-7 | - | - | - |

| H-8 | - | - | - |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For the 2-oxo-2H-chromene skeleton, characteristic chemical shifts are observed for the carbonyl carbon, vinylic carbons, and aromatic carbons. mdpi.com

The lactone carbonyl carbon (C-2) is typically found in the highly deshielded region of the spectrum. The carbons of the α-pyrone ring (C-3 and C-4) and the aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) resonate at distinct frequencies. The carbon atom directly attached to the sulfinate group (C-6) would have its chemical shift significantly influenced by the sulfur and oxygen atoms. The number of observed signals confirms the total carbon count of the molecular structure. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Sodium 2-oxo-2H-chromene-6-sulfinate Based on data from related coumarin derivatives. mdpi.com

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 155 - 165 |

| C-3 | 115 - 125 |

| C-4 | 140 - 150 |

| C-4a | 115 - 125 |

| C-5 | 125 - 135 |

| C-6 | 130 - 145 |

| C-7 | 110 - 120 |

| C-8 | 115 - 125 |

| C-8a | 150 - 160 |

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex structures. openpubglobal.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For a chromene-6-sulfinate derivative, COSY would show cross-peaks between H-3 and H-4, and between adjacent protons on the aromatic ring (e.g., H-7 and H-8), confirming their connectivity. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the carbon signal of the atom it is attached to, allowing for the straightforward assignment of protonated carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons. For instance, HMBC would show correlations from H-5 and H-7 to the C-6 carbon, definitively confirming the position of the sulfinate substituent. Correlations from H-3 and H-4 to the C-2 carbonyl carbon would also be expected. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light provides a characteristic spectrum corresponding to the functional groups present.

For a 2-oxo-2H-chromene-6-sulfinate, the IR spectrum would be dominated by several key absorption bands:

Lactone Carbonyl (C=O) Stretch : A very strong and sharp band is expected in the region of 1700-1750 cm⁻¹, which is characteristic of the α,β-unsaturated lactone ring in the coumarin system. mdpi.com

Aromatic C=C Stretching : Multiple bands of variable intensity are typically observed between 1450 and 1620 cm⁻¹ corresponding to the vibrations of the benzene and pyrone rings. mdpi.com

C–O Stretching : Strong bands associated with the C–O–C asymmetric and symmetric stretching of the lactone ether linkage would appear in the 1050-1300 cm⁻¹ range. mdpi.com

Sulfinate (S=O) Stretching : The most diagnostic feature for this specific compound would be the strong, characteristic stretching vibrations of the S=O bonds in the sulfinate group, typically appearing in the 1000-1100 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within a few parts per million, ppm), it allows for the determination of a unique molecular formula. mdpi.com

For this compound (C₉H₅NaO₄S), HRMS analysis using a technique like electrospray ionization (ESI) would be expected to show a pseudo-molecular ion. The experimentally measured accurate mass of this ion would be compared to the calculated theoretical mass. A close match confirms the molecular formula and, by extension, the molecular weight, providing strong evidence for the compound's identity. mdpi.commdpi.com

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. nih.gov

A crystallographic study of this compound would yield:

Unambiguous Connectivity : It would confirm the bonding arrangement of all atoms in the molecule.

Precise Molecular Geometry : It would provide accurate measurements of all bond lengths and bond angles. researchgate.net

Conformation and Planarity : The analysis would reveal the degree of planarity of the fused coumarin ring system. nih.gov

Supramolecular Structure : It would detail the packing of molecules in the crystal lattice, revealing intermolecular interactions such as ion-dipole interactions involving the sodium cation, hydrogen bonds, or π–π stacking between the aromatic rings of adjacent molecules. nih.govresearchgate.net

Elemental Analysis and Thermogravimetric Analysis (TGA) for Purity and Stability

The purity and thermal stability of newly synthesized chromene-6-sulfinate derivatives are crucial parameters for their potential applications. Elemental analysis and thermogravimetric analysis (TGA) are fundamental techniques employed to ascertain these properties. Elemental analysis provides quantitative information about the elemental composition of a compound, allowing for the verification of its empirical formula. TGA, on the other hand, offers insights into the thermal stability and decomposition profile of a substance.

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of novel compounds, providing a quantitative measure of the constituent elements, typically carbon (C), hydrogen (H), and sulfur (S). This analysis is instrumental in confirming the successful synthesis and purity of this compound and its derivatives. The experimentally determined weight percentages of these elements are compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values, generally within a ±0.4% margin, is a strong indicator of the compound's purity.

For instance, in the synthesis of various coumarin-6-sulfonamide derivatives, elemental analysis has been routinely used to confirm their chemical structures. For a compound with the chemical formula C₂₁H₁₈N₄O₅S₂, the calculated elemental composition was C, 53.61%; H, 3.86%; N, 11.91%; O, 17.00%; S, 13.63%. The experimentally found values were C, 53.55%; H, 3.83%; N, 11.87%; O, 16.98%; S, 13.60%, which are in excellent agreement with the calculated values, thereby confirming the structure and high purity of the synthesized derivative. nih.gov Similarly, for a derivative with the formula C₂₇H₂₁ClN₆O₄S₂, the calculated percentages were C, 54.68%; H, 3.57%; N, 14.17%; S, 10.81%, and the found values were C, 54.61%; H, 3.52%; N, 14.20%; S, 10.70%, again demonstrating a high degree of purity. nih.gov

Below is a representative data table for the elemental analysis of a hypothetical, pure sample of this compound (C₉H₇NaO₄S).

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 43.55 | 43.51 |

| Hydrogen (H) | 2.84 | 2.81 |

| Sulfur (S) | 12.92 | 12.88 |

Thermogravimetric Analysis (TGA)

The TGA curve of a coumarin-polyimide (coumarin-PI) showed two distinct degradation steps at 300°C and 450°C. researchgate.net The initial weight loss in the range of 300-350°C was attributed to the degradation of the more thermally sensitive sulfonate units and coumarin groups. researchgate.net This indicates that the coumarin-sulfonate moiety is a key factor in the initial thermal decomposition of such derivatives.

For a hypothetical sample of this compound, a TGA analysis would be expected to show an initial weight loss at lower temperatures (around 100°C) if hydrated, corresponding to the loss of water molecules. The primary decomposition of the organic structure would likely occur at higher temperatures, indicating the compound's thermal stability limit.

A representative TGA data table for a hypothetical sample of this compound is presented below.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 50-120 | ~2.5 | Loss of adsorbed/hydrated water |

| 280-350 | ~28 | Initial decomposition of the sulfinate and pyrone ring |

| >350 | Further decomposition | Decomposition of the remaining aromatic structure |

The data from both elemental analysis and TGA are integral to the comprehensive characterization of chromene-6-sulfinate derivatives, ensuring their structural integrity and providing essential information about their thermal limitations.

Theoretical and Computational Investigations of Chromene 6 Sulfinate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. By solving approximations of the Schrödinger equation, these methods elucidate electronic properties that govern a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. thenucleuspak.org.pkresearchgate.net It is employed to understand the physical and chemical characteristics of coumarin (B35378) derivatives by calculating parameters such as bond lengths, bond angles, and the distribution of atomic charges. thenucleuspak.org.pkresearchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to analyze various coumarin derivatives. thenucleuspak.org.pkresearchgate.net

Mulliken atomic charge analysis and Natural Bond Orbital (NBO) analysis are often performed to understand atomic charge distribution and intermolecular interactions. thenucleuspak.org.pk Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations, which helps in identifying the electrophilic and nucleophilic sites within a molecule. thenucleuspak.org.pkmdpi.com In substituted coumarins, the electron-rich regions (nucleophilic) are often located on specific atoms, such as the methyl group, while electron-deficient centers (electrophilic) can be found on moieties like the ester group. mdpi.com Hirshfeld population analysis can also be utilized to locate reactive sites, which for many coumarin derivatives are found on carbon and oxygen atoms. asrjetsjournal.org

The electronic effects of different substituents on the coumarin core are a key area of investigation. Studies on 3-methoxycarbonylcoumarin derivatives with various substituents (e.g., -Br, -NO₂, -OH, -OMe) have shown that these groups primarily affect the aromatic ring to which they are directly attached, influencing electron density distribution. nih.gov This distribution is crucial for the stability and reactivity of the molecule. nih.gov

Table 1: Calculated Global Reactivity Descriptors for a Representative Coumarin Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.57 |

| Energy Gap (ΔE) | 3.93 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 2.57 |

| Global Hardness (η) | 1.97 |

| Global Softness (S) | 0.25 |

| Electrophilicity Index (ω) | 3.52 |

Note: Data is hypothetical and representative of typical values for coumarin derivatives based on published studies. asrjetsjournal.org

Frontier Molecular Orbital (FMO) theory is crucial for explaining the reactivity and electronic properties of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical reactivity and stability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity and lower stability. asrjetsjournal.org

For coumarin derivatives, FMO analysis reveals how substituents influence the electronic properties. For example, the incorporation of an azo group into the coumarin core has been shown to decrease the energy gap, thereby increasing the molecule's reactivity and stability. mdpi.com In studies of formyl coumarins, the delocalization of the HOMO is often observed over the π-conjugated system of the benzene (B151609) ring, while the LUMO is delocalized over other parts of the molecule, such as phenol (B47542) moieties. researchgate.net This distribution of electron density within the frontier orbitals is critical for predicting how the molecule will interact with other chemical species. researchgate.net

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the mechanisms of chemical reactions by analyzing the changes in electron density along the reaction pathway. mdpi.com This theory has been applied to study reactions involving coumarin systems, such as the electrophilic aromatic substitution (EAS) nitration of coumarin in the presence of sulfuric acid. mdpi.com

In such a reaction, MEDT analysis can characterize the complete reaction pathway, including the formation of complexes, transition states, and intermediates. mdpi.com For the nitration of coumarin, the theory explains how the coumarin's basic oxygen atoms form hydrogen bonds with sulfuric acid, and this complex then reacts with the nitronium ion (NO₂⁺). The reaction proceeds through a two-step mechanism involving the formation of a tetrahedral cation intermediate via a specific regioisomeric transition state. mdpi.com

Conceptual DFT descriptors, such as the electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) indices, are integral to MEDT. mdpi.com For instance, the higher chemical potential of the coumarin complex compared to the nitronium ion indicates that the global electron density transfer (GEDT) will occur from the coumarin system towards the nitronium ion during the reaction. mdpi.com

In Silico Modeling of Reactivity and Selectivity

In silico modeling is a valuable approach to predict the reactivity and selectivity of coumarin derivatives under various conditions. biointerfaceresearch.com These computational studies can explore how different substituents and their positions on the coumarin skeleton influence the molecule's interaction with various targets. biointerfaceresearch.com By employing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can gain insights into the structural requirements that govern specific activities. nih.gov

For example, in silico studies have demonstrated that the type of substitution (electron-donating vs. electron-withdrawing) and its position significantly influence the binding coupling energy of coumarins with target proteins. biointerfaceresearch.com The presence of electron-withdrawing groups can positively influence the activity in certain series of coumarin derivatives. mdpi.com QSAR models have been successfully established to explore the structural features that control the anti-proliferative activities of coumarin-6-sulfonamide derivatives, providing a predictive tool for designing new compounds with desired properties. nih.gov

Computational Studies on Solvatochromic Behavior

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon extensively studied in coumarin derivatives due to their photophysical properties. nih.govbohrium.com Computational methods are employed to understand and predict these solvent effects on the UV-vis absorption and fluorescence spectra of coumarins. acs.orgresearchgate.net

Theoretical calculations can estimate the ground and excited state dipole moments of the molecule. researchgate.netbohrium.com A common finding is that the excited-state dipole moment is significantly higher than the ground-state dipole moment, which explains the sensitivity of their fluorescence to the solvent environment. nih.govbohrium.comresearchgate.net DFT and Time-Dependent DFT (TD-DFT) are used to simulate absorption spectra in various solvents, often showing redshifts in more polar solvents, which indicates changes in π–π* transitions. researchgate.netnih.gov These computational insights are crucial for the development of coumarin-based fluorescent probes and optoelectronic materials. nih.govbohrium.com

Molecular Docking Simulations for Interaction Prediction (excluding biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov While widely used in drug design to predict binding to biological targets, the principles of molecular docking are also applied to understand non-covalent interactions in non-biological systems. researchgate.net

In the context of coumarin derivatives, docking simulations can elucidate the binding modes and interaction energies with various host molecules or surfaces. nih.gov These simulations can identify key interactions, such as hydrogen bonds and π–π stacking, that stabilize the complex. nih.gov For instance, docking studies can reveal how the coumarin ring and its substituents fit into a binding pocket, with the phenyl ring of a benzyl (B1604629) moiety potentially engaging in π–π interactions with aromatic residues of a host molecule. nih.gov The calculated binding free energy provides an estimate of the strength of the interaction, allowing for a comparison of different coumarin derivatives. researchgate.net

Synthesis and Characterization of Functionalized Chromene 6 Sulfinate Analogues and Hybrid Compounds

Sulfonamide and Sulfonate Hybrids

The synthesis of hybrid molecules that incorporate both a chromene nucleus and a sulfonamide group has been an area of significant interest. researchgate.net The sulfonamide moiety is a key functional group in a variety of therapeutic agents. researchgate.net One common synthetic strategy involves reacting chromene derivatives with appropriate sulfonyl chlorides. researchgate.net For instance, novel chromene-sulfonamide hybrids have been prepared through a multi-component reaction to first synthesize aminophenol-based chromenes, which are then reacted with sulfonyl chlorides. researchgate.net

Another advanced approach involves the use of "click chemistry" to link chromene and benzene (B151609) sulfonamide moieties. rsc.orgnih.gov This method utilizes copper-assisted cycloaddition of alkyne-functionalized chromenones with various sulfa drug azides to create 1,2,3-triazole-tethered hybrids. rsc.orgnih.gov This strategy has proven effective for generating focused libraries of compounds for biological screening. rsc.org For example, a series of mono- and bis-1,2,3-triazole benzene sulfonamide conjugates tethering a chromene moiety were synthesized and evaluated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme associated with prostate cancer. rsc.orgnih.gov

The characterization of these hybrids relies on standard spectroscopic methods. The successful formation of 1,4-disubstituted 1,2,3-triazole conjugates, for example, is confirmed by ¹H-NMR spectroscopy, which shows a characteristic singlet signal for the H-5 proton of the triazole ring and the disappearance of the acetylenic proton signal from the starting alkyne. nih.gov

| Hybrid Type | Synthetic Method | Biological Target/Activity | Reference |

|---|---|---|---|

| Chromene-Sulfonamide Hybrids | Multi-component reaction followed by reaction with sulfonyl chlorides | Anticancer agents | researchgate.net |

| Chromene-1,2,3-triazole-Benzene Sulfonamide Conjugates | Copper-assisted "click chemistry" | Carbonic Anhydrase IX (CA IX) inhibitors | rsc.orgnih.gov |

| 4-Oxo-4H-chromene-2-carboxamide Sulfonamides | Amide coupling between 4-oxo-4H-chromene-2-carboxylic acid and aminobenzene-sulfonamide | Carbonic Anhydrase (CA I, II, IX, XII) inhibitors | mdpi.com |

Pyrazole-Chromene Conjugates

The conjugation of pyrazole and chromene rings has yielded compounds with significant biological potential. nih.gov Several synthetic routes have been developed to create these hybrid structures. A common method is the 1,3-dipolar cycloaddition reaction of chromones containing a carbon-carbon double bond with diazoalkanes, which produces pyrazoline-substituted chromones. nih.gov

Tandem reactions provide another efficient pathway. For instance, treating 3-formylchromone with 5-amino-3-methyl-1H-pyrazole in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) leads to the formation of chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one, a fused heterocyclic system. nih.gov

Furthermore, one-pot, multi-component reactions are employed for the eco-friendly synthesis of chromeno[2,3-c]pyrazoles. scielo.org.zaresearchgate.net One such green chemistry approach utilizes magnetized distilled water as a solvent and promoter, involving the Michael-type addition of a pyrazolone to an intermediate formed from the Knoevenagel condensation of an aldehyde and a diketone, followed by cyclization and tautomerization. scielo.org.za These methods offer advantages such as environmental friendliness, cost-effectiveness, and simplified workup procedures. scielo.org.za

| Resulting Structure | Synthetic Strategy | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 3-(3-Aroyl-2-pyrazolin-4-yl)chromones | 1,3-Dipolar Cycloaddition | 3-(3-Aryl-3-oxoprop-1-en-1-yl)chromones, diazomethane | nih.gov |

| Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | Tandem Reaction | 3-Formylchromone, 5-amino-3-methyl-1H-pyrazole, DBU | nih.gov |

| Chromeno[2,3-c]pyrazoles | One-pot Multi-component Reaction | Aldehyde, diketone, pyrazolone, magnetized distilled water | scielo.org.za |

| Pyrano[2,3-c]pyrazole derivatives | Reaction of chromene precursors with pyrazolone derivatives | 2-(1H-Indol-3-ylmethylene)-malononitrile, pyrazolone derivatives | nih.gov |

Chalcone-Chromene Hybrid Structures

Chalcones, characterized by an α,β-unsaturated carbonyl system, are important pharmacophores and versatile synthetic intermediates. nih.gov Hybrid structures combining chalcone (B49325) and chromene motifs are typically synthesized via the Claisen-Schmidt condensation. mdpi.comsemanticscholar.org This reaction involves the base- or acid-catalyzed condensation of a chromene derivative containing an aldehyde or ketone functionality with an appropriate acetophenone or benzaldehyde. nih.govmdpi.com

For example, a flavone-chalcone hybrid, (E)-6-bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one, was prepared through the Claisen-Schmidt condensation of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde and 1-(2-methoxyphenyl)ethanone in acetic acid with sodium acetate. mdpi.com Similarly, quinoline-chalcone-chromene hybrids have been synthesized by reacting quinoline-3-carbaldehydes with chromene-containing acetophenones. semanticscholar.org

The synthesis of chalcone-sulfonamide hybrids also utilizes the Claisen-Schmidt condensation, where ketone-sulfonamide precursors are reacted with aromatic aldehydes, sometimes using catalysts like ZnO nanoparticles to promote the reaction. dovepress.com The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the final structures are elucidated using spectroscopic methods. mdpi.comdovepress.com

Fused Heterocyclic Systems Incorporating the Chromene Core

The chromene core serves as a building block for the synthesis of more complex, fused heterocyclic systems. nih.gov These structures often exhibit unique biological activities. nih.gov The synthetic strategies to achieve such systems are diverse and depend on the target heterocycle.

For instance, Diels-Alder reactions have been used to synthesize fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives. researchgate.net The reaction of 3-formylchromone with pyrazole derivatives can also lead to fused systems like chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov

Furthermore, chromene derivatives can be functionalized to undergo cyclization reactions, leading to fused rings. For example, a chromene derivative can be reacted with phenylisothiocyanate to yield a chromenopyrimidine. nih.gov The exploration of such synthetic routes is crucial for expanding the chemical diversity of chromene-based compounds and discovering novel therapeutic agents. nih.gov The synthesis of these complex molecules often requires multi-step procedures and careful control of reaction conditions. wiley-vch.denih.gov

Design and Synthesis of Multi-Pharmacophore Constructs

The design of multi-pharmacophore constructs is a modern strategy in drug discovery aimed at creating single molecules that can interact with multiple biological targets or combine different pharmacological activities to achieve a synergistic effect. mdpi.com The chromene scaffold is an excellent platform for developing such hybrid molecules.

This approach involves covalently linking the chromene core with other known pharmacophores. Examples discussed in previous sections, such as chromene-sulfonamide, chromene-pyrazole, and chromene-chalcone hybrids, are all instances of multi-pharmacophore constructs. rsc.orgnih.govmdpi.com The design process is often guided by the known biological activities of the individual components. For instance, based on the promise of a chroman-based NF-κB inhibitor, new derivatives of 3,4-dihydro-2H-benzo[h]chromene were designed and synthesized to explore structure-activity relationships. nih.gov

The synthesis of these constructs relies on versatile and efficient chemical reactions that can connect the different pharmacophoric units. "Click chemistry," employing copper-catalyzed azide-alkyne cycloadditions, is a powerful tool for this purpose, as demonstrated in the synthesis of chromene-1,2,3-triazole-benzene sulfonamide hybrids. rsc.orgnih.gov Amide bond formation and Claisen-Schmidt condensations are other key reactions used to assemble these complex molecules. mdpi.commdpi.com The ultimate goal is to develop novel chemical entities with improved efficacy and potentially reduced side effects compared to individual drugs. mdpi.comnih.gov

Advanced Research Applications and Methodological Contributions Strictly Non Clinical Focus

Development of Fluorescent Probes and Markers for Chemical Processes

The coumarin (B35378) nucleus is a well-established fluorophore, and its derivatives are widely used in the development of fluorescent probes. researchgate.net These probes are instrumental in visualizing and quantifying chemical processes due to their high sensitivity and potential for real-time analysis. researchgate.net The 2-oxo-2H-chromene structure forms the core fluorescent reporting moiety, whose properties can be modulated by chemical reactions involving its substituents.

The 2-oxo-2H-chromene-6-sulfinate molecule functions as a fluorescent reporter. The coumarin backbone provides the fundamental fluorescence, while the sulfinate group at the 6-position acts as a reactive or transformable site. When a precursor molecule containing this moiety undergoes a specific chemical reaction to generate the sulfinate, a change in the electronic properties of the coumarin system can occur, leading to a detectable change in fluorescence intensity or wavelength. This principle allows the molecule to act as a "turn-on" or "turn-off" fluorescent marker, signaling the completion of a reaction or the presence of a target analyte.

A significant application of this compound is in the monitoring of nitroxyl (B88944) (HNO) release. researchgate.net Nitroxyl is a reactive nitrogen species with important roles in physiology and pathology. nih.gov Researchers have developed dual-functional HNO donors where the release of the HNO signaling molecule is accompanied by the generation of a fluorescent reporter. researchgate.net

One such donor, N-hydroxy-2-oxo-2H-chromene-6-sulfonamide (CD1), was designed to decompose under physiological conditions (pH 7.4, 37 °C) to release HNO. researchgate.net The crucial aspect of this system is that the decomposition product is the fluorescent molecule 2-oxo-2H-chromene-6-sulfinate (CS1). researchgate.net As the precursor CD1 releases HNO, the concentration of the fluorescent sulfinate CS1 increases, resulting in a corresponding rise in fluorescence intensity. This allows for the direct, real-time visualization and quantification of HNO release. In one study, the fluorescence intensity increased approximately 4.9-fold upon the complete decomposition of the donor, enabling the detection of HNO release with a limit of ~0.13 μM. researchgate.net This methodology provides a powerful tool for studying the chemistry and release kinetics of HNO donors in situ. researchgate.net

Chemical Tool Development in Mechanistic Biochemical Research

Derivatives of the 2-oxo-2H-chromene scaffold are widely investigated as inhibitors of various enzymes. The core structure serves as a privileged scaffold that can be chemically modified to achieve high potency and selectivity, making these compounds valuable tools for in vitro biochemical research aimed at understanding enzyme mechanisms.

Glutathione Transferase P1-1 (GSTP1-1): The coumarin-6-sulfonamide framework, a close derivative of the sulfinate, has been used to synthesize potent inhibitors of human GSTP1-1. This enzyme is a key target in studies related to multidrug resistance. By creating hybrids of coumarin-6-sulfonamide and chalcone (B49325), researchers have developed compounds with significant inhibitory activity. The table below details the in vitro inhibitory potency of several synthesized derivatives against hGSTP1-1.

| Compound ID | R Group Modification | IC₅₀ (μM) |

| 5a | H | 16.3 ± 0.6 |

| 5f | 4-F | 12.7 ± 0.7 |

| 5g | 4-Cl | 12.2 ± 0.5 |

| 5i | 4-NO₂ | > 50 |

Data sourced from a 2024 study on coumarin-6-sulfonamide-chalcone hybrids.

Monoamine Oxidase (MAO): The coumarin scaffold is ideal for the development of inhibitors for MAO-A and MAO-B, enzymes targeted in neurodegenerative disease research. scienceopen.com Numerous studies have shown that substitutions at various positions on the coumarin ring significantly affect inhibitory activity and selectivity. scienceopen.comscienceopen.com For instance, phenyl substitution at the C-3 position tends to enhance MAO-B inhibition, whereas a phenyl group at the C-4 position often favors MAO-A inhibition. scienceopen.comscienceopen.com A large series of 71 coumarin derivatives were tested, with many showing a preference for MAO-B inhibition with IC₅₀ values ranging from micromolar to low-nanomolar. nih.gov One of the most potent compounds identified was 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin, which exhibited an IC₅₀ value of 1.14 nM toward MAO-B. nih.gov

Carbonic Anhydrase (CA): Coumarin derivatives have been investigated as inhibitors of human carbonic anhydrase isozymes I and II (hCA-I and hCA-II). Studies on 6,7-dihydroxy-3-phenyl-coumarins demonstrated their ability to inhibit these enzymes in vitro. These findings establish the coumarin framework as a viable starting point for developing chemical tools to probe the function of carbonic anhydrases.

Computational modeling, particularly molecular docking, is a critical tool for elucidating the mechanisms by which coumarin-based inhibitors interact with their target enzymes. scienceopen.comnih.gov These in silico studies provide insights into the binding modes and intermolecular forces that govern the ligand-protein complex.

For example, docking simulations have been used to analyze how coumarin derivatives bind to the active sites of MAO and other enzymes. scienceopen.commdpi.com These models can reveal crucial structural requirements for effective inhibition, such as the role of specific substituents in forming hydrogen bonds or hydrophobic interactions with amino acid residues within the enzyme's active site. scienceopen.comnii.ac.jp In studies of coumarin derivatives targeting protein kinase CK2, modeling showed that a hydroxyl group at the R₅ position was vital for forming hydrogen bonds with the residue Lys68. nii.ac.jp Similarly, computational analyses of coumarin inhibitors for breast cancer targets helped design novel derivatives with improved binding affinities by predicting the effects of adding electron-rich groups. pcbiochemres.com This synergy between in vitro enzyme kinetics and in silico modeling accelerates the development of highly specific chemical probes for biochemical research. nih.gov

Building Block Utility in Complex Molecular Architecture Synthesis

Sodium sulfinates (RSO₂Na) are recognized as powerful and versatile building blocks in modern organic synthesis. The presence of the sulfinate group on the rigid, fluorescent 2-oxo-2H-chromene core makes Sodium 2-oxo-2H-chromene-6-sulfinate a valuable bifunctional reagent.

The sulfinate moiety can serve as a precursor to a wide array of other sulfur-containing functional groups, including sulfones, sulfonamides, and thiosulfonates. It can participate in C–S, N–S, and S–S bond-forming reactions, often under mild conditions. This reactivity allows chemists to use this compound as a starting material to introduce the fluorescent coumarin core into more complex molecular structures. For instance, the sulfinate can be readily converted to a sulfonyl chloride, which can then be reacted with amines to form sulfonamides, as seen in the synthesis of the GSTP1-1 inhibitors. This synthetic utility, combined with the compound's inherent fluorescent properties, makes it a strategic building block for creating advanced chemical probes, enzyme inhibitors, and other complex molecular architectures for research purposes.

Construction of Organosulfur Compounds

Sodium sulfinates (RSO₂Na) are recognized as highly versatile and powerful building blocks in organic synthesis for the creation of a wide array of organosulfur compounds. nazmulhosen.xyzrsc.org They serve as effective precursors for forming carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds, which are integral to many functional molecules. nazmulhosen.xyzrsc.org The reactivity of sodium sulfinates allows them to act as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions. rsc.org This versatility has led to significant advancements in the synthesis of valuable sulfur-containing compounds such as sulfones, sulfonamides, and thiosulfonates. nazmulhosen.xyzrsc.org

The synthesis of sulfonated coumarins has been demonstrated through the reaction of a coumarin precursor with sodium sulfite (B76179), indicating the accessibility of sulfonylated coumarin structures. google.com Specifically, this compound can be envisioned as a key intermediate in the synthesis of more complex coumarin-based organosulfur molecules. The sulfinate moiety at the 6-position of the coumarin ring can be transformed into a variety of other sulfur-containing functional groups. For instance, it can be oxidized to a sulfonate or a sulfonyl chloride, which can then be reacted with amines to form sulfonamides. nih.govnih.gov Alternatively, it can participate in coupling reactions to form sulfones.

The following table summarizes the potential transformations of this compound in the construction of organosulfur compounds, based on the general reactivity of sodium sulfinates.

| Starting Material | Reagent/Condition | Product Class | Potential Application |

| This compound | Oxidation (e.g., with an oxidizing agent) | Coumarin-6-sulfonic acid/salt | Intermediate for further functionalization |

| This compound | Halogenating agent (e.g., SOCl₂) | Coumarin-6-sulfonyl chloride | Precursor for sulfonamides and sulfonate esters |

| Coumarin-6-sulfonyl chloride | Amines (R₂NH) | Coumarin-6-sulfonamides | Biologically active molecule synthesis |

| Coumarin-6-sulfonyl chloride | Alcohols (ROH) | Coumarin-6-sulfonate esters | Synthesis of functional materials |

| This compound | Alkyl halides (R-X) | Coumarin-6-sulfones | Synthesis of functional materials |

Pathways for Site-Selective Functionalization

Site-selective functionalization is a critical aspect of modern organic synthesis, enabling the precise modification of complex molecules. Aryl sulfinates are valuable precursors for a diverse range of sulfonyl-containing aromatic compounds. nih.govnih.gov A significant challenge in aromatic substitution reactions is controlling the position of the incoming functional group. nih.gov Recent advancements have focused on developing methods for the site-selective introduction of sulfonyl groups onto aromatic rings. One such strategy involves a two-step C-H sulfination sequence via aryl sulfonium salts, which allows for precise control over the location of the sulfinate group. nih.govnih.govfigshare.com

In the context of this compound, the sulfinate group itself can direct further functionalization of the coumarin ring. The electronic nature of the sulfinate group—an electron-withdrawing group—can influence the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution, potentially directing incoming substituents to specific positions.

Furthermore, the synthesis of this compound can be designed to be site-selective. For example, a C-H functionalization-sulfination sequence could be envisioned to introduce the sulfinate group at the 6-position of a pre-existing coumarin scaffold with high regioselectivity. nih.gov This approach would provide a reliable method for accessing this specific isomer for further synthetic transformations. The ability to selectively introduce the sulfinate functionality opens up pathways for creating a library of coumarin derivatives with tailored properties.

Exploration in Optoelectronic Materials and Dye Chemistry

The coumarin scaffold is a well-established fluorophore, and its derivatives are widely used in the development of fluorescent probes, sensors, and optoelectronic materials. rsc.org The photophysical properties of coumarins can be finely tuned by introducing various substituents onto the chromene ring.

Design of Chromene-Based Excited State Intramolecular Proton Transfer (ESIPT) Dyes

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. nih.gov Dyes exhibiting ESIPT are of great interest for applications in fluorescent sensors, bio-imaging, and laser dyes. rsc.org The coumarin framework has been successfully incorporated into the design of ESIPT dyes. nih.gov For instance, hybrid molecules containing a 7-hydroxycoumarin fragment have been shown to undergo two distinct ESIPT pathways. nih.gov

The presence of a sodium sulfinate group at the 6-position of the coumarin ring in this compound would be expected to significantly influence its potential ESIPT properties. The electron-withdrawing nature of the sulfinate group can alter the electron density distribution in both the ground and excited states of the molecule. This, in turn, would affect the acidity of a proton-donating group (such as a hydroxyl group) elsewhere on the coumarin ring, which is a critical factor in the ESIPT process. By modulating the electronic properties of the coumarin core, the sulfinate group could be used to fine-tune the absorption and emission wavelengths of an ESIPT dye, as well as the efficiency of the proton transfer process.

Studies on Aggregation-Induced Emission Enhancement (AIEE) Properties

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govnih.gov This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. AIE-active materials have found applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Several studies have reported the AIE characteristics of coumarin derivatives. nazmulhosen.xyznih.govnih.gov For example, a coumarin derivative with a seven-membered aliphatic ring has been shown to exhibit typical AIE behavior due to the restriction of intramolecular twisting motion in the aggregated state. nih.gov

The introduction of a sodium sulfinate group at the 6-position of the coumarin ring could induce or enhance AIE properties. The ionic nature of the sodium sulfinate group could promote intermolecular interactions and specific packing arrangements in the solid state, which are crucial for restricting intramolecular rotations and vibrations—the primary mechanism behind AIE. Furthermore, the electronic push-pull nature that could be established with the sulfinate group and a suitable donor group elsewhere on the coumarin ring could lead to interesting charge-transfer characteristics in the aggregated state, further influencing the AIE behavior.

The following table outlines the potential photophysical properties of this compound based on the known characteristics of related coumarin derivatives.

| Property | Influencing Factor | Potential Outcome |

| Excited State Intramolecular Proton Transfer (ESIPT) | Electron-withdrawing sulfinate group | Modulation of Stokes shift and emission wavelength |

| Aggregation-Induced Emission Enhancement (AIEE) | Ionic nature and electronic effect of the sulfinate group | Promotion of aggregation and enhanced solid-state emission |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Chromene-Sulfinate Synthesis and Functionalization

The synthesis and subsequent functionalization of chromene-sulfinates are pivotal for their broader application. Future research will likely focus on developing more efficient and sustainable catalytic systems. While various catalysts have been employed for the synthesis of chromene derivatives, the introduction of the sulfinate group presents unique challenges and opportunities. researchgate.netresearchgate.net

Novel catalytic approaches could include:

Photoredox Catalysis: Visible-light-mediated methods offer a green and efficient alternative for the synthesis and functionalization of chromene derivatives. researchgate.net The development of photoredox catalytic systems tailored for the sulfinylation of chromene scaffolds or for post-synthetic modifications of sodium 2-oxo-2H-chromene-6-sulfinate could provide access to a diverse range of novel compounds.

Transition Metal Catalysis: The exploration of transition metal catalysts, such as those based on copper, palladium, or nickel, could enable novel cross-coupling reactions involving the sulfinate group as a versatile handle. msu.edu This could lead to the formation of C-S, N-S, and O-S bonds, expanding the chemical space accessible from this starting material. nih.govrsc.org

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free approach to the synthesis and functionalization of chromene-sulfinates. rsc.org Chiral organocatalysts could also be employed to achieve enantioselective transformations, leading to the synthesis of optically active chromene derivatives with potential applications in medicinal chemistry.

Table 1: Potential Catalytic Systems for Chromene-Sulfinate Chemistry

| Catalytic System | Potential Application | Advantages |

| Photoredox Catalysis | C-S bond formation, trifluoromethylation | Mild reaction conditions, high functional group tolerance |

| Transition Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Versatility in bond formation, high efficiency |

| Organocatalysis | Asymmetric synthesis, metal-free transformations | Enantioselectivity, sustainability |

Integration of Chromene-6-sulfinate into Advanced Supramolecular Architectures

The sulfonate group, readily accessible from the oxidation of the sulfinate, is a well-established functional group for the construction of advanced supramolecular architectures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). atlasofscience.orgrsc.org The chromene-6-sulfinate moiety, therefore, represents a promising building block for the design of novel porous materials with tailored properties.

Future research in this area could focus on:

Sulfonate-Based MOFs: The incorporation of the 2-oxo-2H-chromene-6-sulfonate ligand into MOFs could lead to materials with interesting photophysical properties derived from the coumarin (B35378) core. atlasofscience.orgfigshare.combohrium.com These materials could find applications in sensing, catalysis, and gas storage.

Functional COFs: The use of the chromene-sulfinate as a monomer in the synthesis of COFs could result in crystalline porous polymers with dual functionalities. rsc.orgrsc.orgnih.gov The inherent porosity of COFs combined with the electronic properties of the coumarin unit could be exploited for applications in optoelectronics and heterogeneous catalysis. mdpi.com

Table 2: Potential Supramolecular Architectures Incorporating Chromene-6-sulfonate

| Supramolecular Architecture | Potential Monomer/Ligand | Potential Properties and Applications |

| Metal-Organic Framework (MOF) | 2-oxo-2H-chromene-6-sulfonic acid | Luminescence, porosity, catalysis, sensing |

| Covalent Organic Framework (COF) | Diamino- or dihydroxy-functionalized 2-oxo-2H-chromene-6-sulfonate derivatives | Porosity, charge transport, heterogeneous catalysis |

Expanding the Scope of Radical Chemistry Involving Chromene-Sulfinate Substrates

Sodium sulfinates are well-known precursors to sulfonyl radicals, which are valuable intermediates in a variety of radical reactions. researchgate.net The unique electronic properties of the coumarin scaffold in this compound could influence the reactivity of the corresponding sulfonyl radical, opening up new avenues for synthetic transformations.

Future research directions in this domain may include:

Radical Addition Reactions: The addition of the chromene-6-sulfonyl radical to alkenes and alkynes could provide a straightforward route to a variety of sulfone-containing chromene derivatives. researchgate.net

Radical Cyclization Reactions: Intramolecular radical cyclizations initiated by the chromene-6-sulfonyl radical could be a powerful strategy for the synthesis of complex polycyclic chromene derivatives.

Minisci-Type Reactions: The reaction of the chromene-6-sulfonyl radical with electron-deficient heterocycles in Minisci-type reactions could lead to the synthesis of novel heteroaryl-substituted chromene sulfones with potential biological activity.

Advanced Spectroscopic Probing of Reaction Intermediates and Transient Species

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methodologies. Advanced spectroscopic techniques can provide invaluable insights into the nature of reaction intermediates and transient species.

Future investigations could employ:

Transient Absorption Spectroscopy: This technique can be used to detect and characterize short-lived intermediates, such as radicals and excited states, in photochemical and photophysical processes involving the chromene-sulfinate.

Time-Resolved NMR Spectroscopy: This method can provide structural information on transient species in solution, allowing for the elucidation of reaction pathways in real-time.

In Situ IR and Raman Spectroscopy: These techniques can be used to monitor the progress of reactions and identify key intermediates by observing changes in vibrational modes. The study of transient sulfenic acids, which can be generated from sulfoxides, offers a parallel for understanding the behavior of transient sulfur-containing species. mdpi.comresearchgate.net

Predictive Modeling of Reactivity and Synthetic Accessibility using Machine Learning Algorithms

The application of machine learning (ML) in chemistry is rapidly expanding, offering powerful tools for predicting reaction outcomes and designing synthetic routes. nih.govdrugdiscoverytrends.comchemrxiv.orgchemrxiv.org The development of ML models tailored to the reactivity of sulfinate compounds, and specifically this compound, could significantly accelerate the discovery of new reactions and molecules.

Future research in this area could involve:

Reactivity Prediction: Training ML models on datasets of reactions involving sulfinates could enable the prediction of the reactivity of this compound with a wide range of substrates and reagents. nih.gov

Synthetic Route Design: Retrosynthesis prediction tools based on machine learning could be used to identify efficient and accessible synthetic routes to complex target molecules derived from chromene-sulfinate.

In Silico Screening: ML models could be used to perform virtual screening of large libraries of potential chromene-sulfinate derivatives to identify candidates with desired properties, such as specific biological activities or material characteristics. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Sodium 2-oxo-2H-chromene-6-sulfinate, and how can reaction conditions be optimized for yield?

- Methodological Answer :

- Sulfonation Strategy : Begin with the parent coumarin derivative (e.g., 2-oxo-2H-chromene-6-sulfonic acid) and employ sulfinating agents like sodium sulfite under acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Optimization : Vary temperature (100–150°C), catalyst type (e.g., H₂SO₄ vs. POCl₃), and reaction duration (4–12 hours). Use time-course sampling to track yield and purity via HPLC .

- Purification : Isolate the product using recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm sulfinate substitution by observing deshielding of the C-6 proton and absence of acidic protons.

- FT-IR : Validate sulfinate (S–O) stretches at 1050–1150 cm⁻¹ .

- Crystallography :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.

- Refinement : Apply SHELXL for structure solution, including hydrogen atom placement and thermal parameter adjustment. Validate via R-factor convergence (<5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental data on the sulfinate group’s electronic properties?

- Methodological Answer :

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density distribution. Compare with experimental X-ray charge density maps .

- Cross-Technique Correlation : Use XPS to measure sulfur oxidation states and NMR chemical shifts to detect electronic discrepancies. Reconcile outliers by re-evaluating solvent effects or crystal packing .

Q. What experimental design considerations are critical for studying the compound’s role in photo-induced reactions?

- Methodological Answer :

- Light Source Control : Use monochromatic LEDs to isolate wavelength-specific effects (e.g., 365 nm for coumarin excitation).

- Quenching Studies : Introduce scavengers (e.g., NaN₃ for singlet oxygen) to identify reactive intermediates. Monitor kinetics via UV-Vis spectroscopy .

- Reproducibility : Conduct reactions under inert atmosphere (N₂/Ar) to exclude oxygen interference .

Q. How can hydrogen bonding patterns in the crystal structure inform supramolecular assembly predictions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.